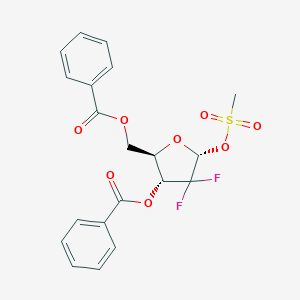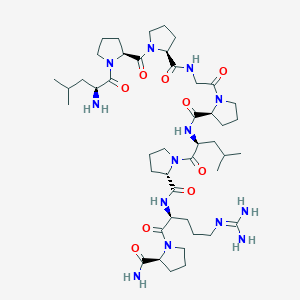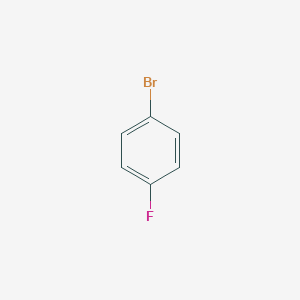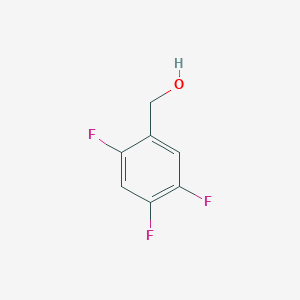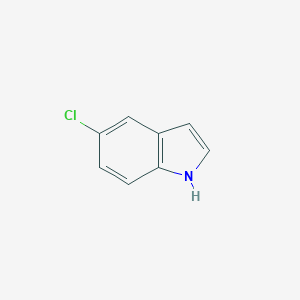
Cyclopropyl 3-methylphenyl ketone
描述
Cyclopropyl 3-methylphenyl ketone is a compound that belongs to the class of cyclopropyl ketones, which are characterized by the presence of a cyclopropane ring attached to a ketone functional group. This particular ketone is further substituted with a 3-methylphenyl group, adding to its complexity and potential for diverse chemical reactivity.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the Ti-catalyzed radical redox relay mechanism, which constructs two C-C bonds and two contiguous stereogenic centers with high diastereo- and enantioselectivity, as demonstrated in the synthesis of polysubstituted cyclopentane derivatives from cyclopropyl ketones and alkenes . Another method includes the chemoenzymatic strategy that employs an engineered variant of sperm whale myoglobin for the stereoselective assembly of cyclopropyl ketones . Additionally, cyclopropyl ketones can be prepared by regioselective cyclopropanation of allenes or reaction with N,N-dimethyl carboxylic acid amides .
Molecular Structure Analysis
The molecular structure of cyclopropyl ketones is characterized by the three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The presence of substituents like the 3-methylphenyl group can influence the reactivity and selectivity in chemical reactions. Structural elucidation techniques such as NMR and two-dimensional homonuclear correlation shift spectroscopy have been used to determine the structure and stereochemistry of complex cyclic stereoisomers obtained from reactions involving cyclopropyl ketones .
Chemical Reactions Analysis
Cyclopropyl ketones participate in a variety of chemical reactions. They can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane rings . They are also reactive dienophiles in Diels-Alder reactions, which can be followed by reductive opening to produce products that retain a quaternary stereogenic center . Furthermore, cyclopropyl ketones can undergo domino carbocationic rearrangements to yield complex structures such as the 1H-cyclopenta[c]carbazole framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl ketones are influenced by the strain in the cyclopropane ring and the nature of the substituents. These compounds typically exhibit high reactivity due to ring strain, which can be harnessed in synthetic applications. The substituents can also affect properties such as solubility, boiling point, and stability. The chiral nature of some cyclopropyl ketones makes them valuable in the synthesis of enantiopure pharmaceuticals and bioactive natural products .
科学研究应用
Oxyfunctionalization of Cyclopropane Derivatives
Cyclopropyl 3-methylphenyl ketone is a compound that benefits from the oxyfunctionalization of the methylene group activated by an adjacent cyclopropane, enhancing synthetic efficiency and atom economy. This process, essential for developing carbonylcyclopropanes, utilizes powerful oxidants like ozone, dioxiranes, and catalytic systems based on transition metals for the oxidation of cyclopropane derivatives into cyclopropylketones. The structural parameters of starting compounds, including competing C-H bonds and electron and sterical substituents effects, significantly influence the outcome. This method stands out for its selectivity and efficiency in preparing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).
Ketogenic Diet Insights
While not directly related to Cyclopropyl 3-methylphenyl ketone, it's important to acknowledge the breadth of research in related fields. The ketogenic diet's mechanisms, involving ketone bodies like β-hydroxybutyrate, may offer insights into metabolism that could be tangentially relevant to understanding the broader applications of ketone compounds in biological systems. These mechanisms include modulating mitochondrial respiration and reducing oxidative stress, potentially offering therapeutic benefits for neurological disorders and contributing to a deeper understanding of metabolic pathways (Boison, D., 2017).
Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics and pharmacodynamics of related ketone compounds, such as ketamine, highlights the importance of understanding how these substances are metabolized and their effects on the body. This knowledge is crucial for harnessing the therapeutic potential of ketone-related compounds, including Cyclopropyl 3-methylphenyl ketone, in anesthesia and pain therapy. The study of ketamine, for instance, provides a model for exploring the metabolic pathways, bioavailability, and therapeutic effects of ketone compounds, offering insights into their safe and effective use (Peltoniemi, M., Hagelberg, N., Olkkola, K., & Saari, T., 2016).
安全和危害
未来方向
Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses aim to highlight this .
属性
IUPAC Name |
cyclopropyl-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPSILXHXNLDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613736 | |
| Record name | Cyclopropyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3-methylphenyl ketone | |
CAS RN |
150668-37-4 | |
| Record name | Cyclopropyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

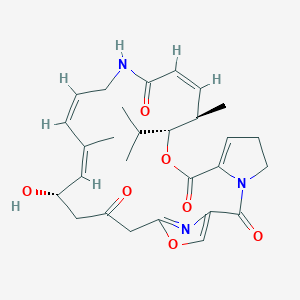
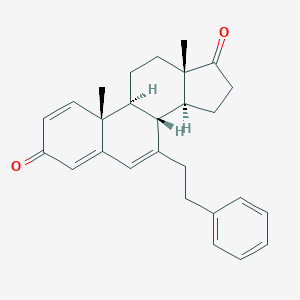
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
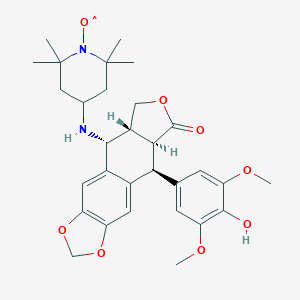
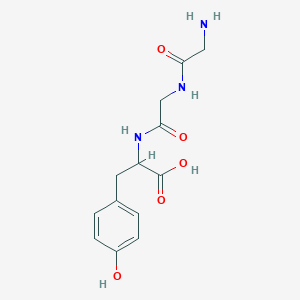
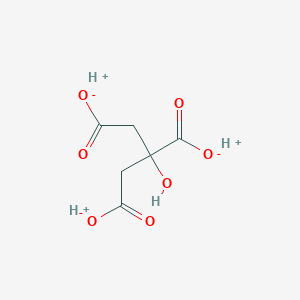
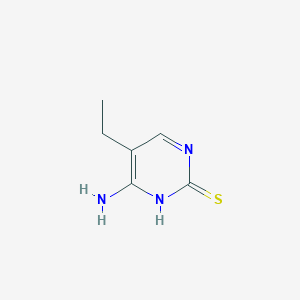
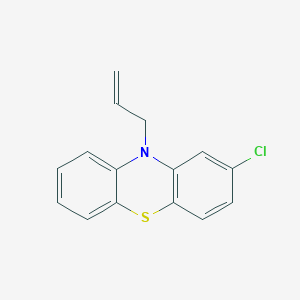
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
